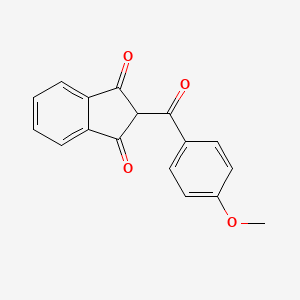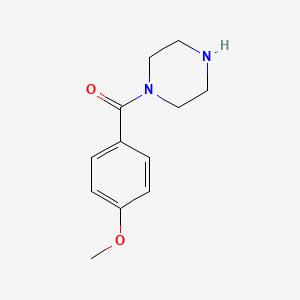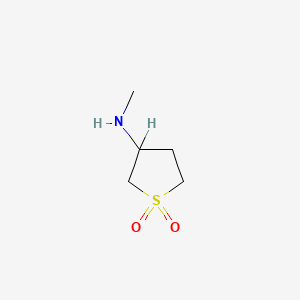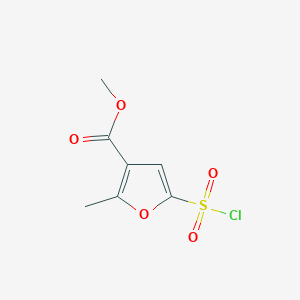
Methyl thiazolidine-2-carboxylate hydrochloride
概要
説明
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .
Synthesis Analysis
This compound is synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry . These methods have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The empirical formula of this compound is C5H9NO2S · HCl . Its molecular weight is 183.66 .Chemical Reactions Analysis
The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 159-163 °C (dec.) (lit.) . It has a molecular weight of 183.66 .科学的研究の応用
Synthesis and Chemical Transformations
Methyl thiazolidine-2-carboxylate hydrochloride has been explored in various synthesis processes. For example, Lv Xin-yu (2012) demonstrated its synthesis from L-Cysteine hydrochloride and formaldehyde through condensation and esterification, leading to the formation of methyl thiazole-4-carboxylate by oxidation (Lv Xin-yu, 2012). Similarly, Wu Leifang (2012) described the synthesis of novel 3-(2-cinnamamidoethylsulfonyl)-thiazolidine-4-carboxylate derivatives, potentially serving as angiotensin-converting enzyme (ACE) inhibitors (Wu Leifang, 2012).
Metal Complexing Properties
Zhong-Xian Huang et al. (1981) investigated the metal complexing properties of sodium thiazolidine-4-carboxylate with various metal ions, highlighting its potential role in cancer treatment through its impact on metal biochemistry (Zhong-Xian Huang et al., 1981).
Pharmacological Potential
Research by Nagasawa et al. (1984) explored thiazolidine-4-carboxylic acids as prodrugs of L-cysteine, assessing their protective effects against hepatotoxicity in mice, demonstrating its potential therapeutic applications (Nagasawa et al., 1984).
Structural and Physical Studies
Studies such as those by L. Ye (1998) focused on the structural study of thiazolidine derivatives, providing insights into their molecular configurations and electronic structures (L. Ye, 1998). Additionally, M. Patek et al. (1995) described solid-phase synthesis techniques for thiazolidines, offering a foundation for further chemical and pharmaceutical developments (M. Patek et al., 1995).
Biophysical Studies
H. Howard-Lock et al. (1986) conducted vibrational and nuclear magnetic resonance studies on methyl-substituted thiazolidine-4-carboxylic acids, providing detailed insights into their biophysical properties (H. Howard-Lock et al., 1986).
Therapeutic Research
Yu Liu et al. (2011) synthesized thiazolidine-4-carboxylic acid derivatives, evaluating them as novel inhibitors of neuraminidase in influenza A virus, showcasing its potential in antiviral drug development (Yu Liu et al., 2011).
作用機序
Target of Action
Methyl thiazolidine-2-carboxylate hydrochloride is a cyclic secondary amino acid derivative . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, disrupting the renin-angiotensin system’s feedback loop . This disruption affects various biochemical pathways, including the regulation of blood pressure and fluid balance. The downstream effects include reduced vasoconstriction and decreased release of aldosterone, a hormone that increases sodium reabsorption in the kidneys .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE . This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . On a cellular level, the compound’s action can lead to changes in the function of vascular smooth muscle cells and alterations in kidney function due to the decreased release of aldosterone .
Safety and Hazards
Methyl thiazolidine-2-carboxylate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
生化学分析
Biochemical Properties
Methyl thiazolidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, primarily due to its interaction with the angiotensin-converting enzyme (ACE). The thiazolidine-2-carboxylic acid moiety of the compound can inhibit ACE activity, which is crucial in regulating blood pressure and fluid balance . Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, although specific interactions beyond ACE inhibition are less well-documented.
Cellular Effects
The effects of this compound on various cell types and cellular processes are notable. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ACE inhibitory activity can lead to reduced levels of angiotensin II, a peptide that promotes vasoconstriction and increases blood pressure . Consequently, this can affect cellular processes related to cardiovascular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of the angiotensin-converting enzyme. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II . This mechanism of action is crucial for its potential therapeutic applications in managing hypertension and related cardiovascular conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on kidney function and electrolyte balance. Threshold effects and the therapeutic window of the compound are critical considerations in its application.
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding these dynamics is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, particularly in relation to its interactions with ACE and other biomolecules
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl thiazolidine-2-carboxylate hydrochloride involves the reaction of thiazolidine-2-carboxylic acid with methanol in the presence of a dehydrating agent, followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Thiazolidine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. sulfuric acid)", "Hydrochloric acid" ], "Reaction": [ "Add thiazolidine-2-carboxylic acid to a round-bottom flask", "Add methanol and a dehydrating agent to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture and add hydrochloric acid", "Stir the mixture until the hydrochloride salt precipitates", "Filter the precipitate and wash with cold methanol", "Dry the product under vacuum" ] } | |
| 50703-06-5 | |
分子式 |
C5H10ClNO2S |
分子量 |
183.66 g/mol |
IUPAC名 |
methyl 1,3-thiazolidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H |
InChIキー |
YEFOSJYXVLNYSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1NCCS1.Cl |
正規SMILES |
COC(=O)C1CSCN1.Cl |
ピクトグラム |
Irritant |
配列 |
X |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


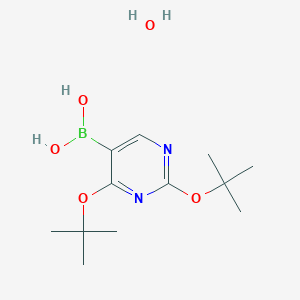
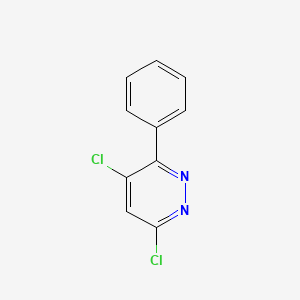
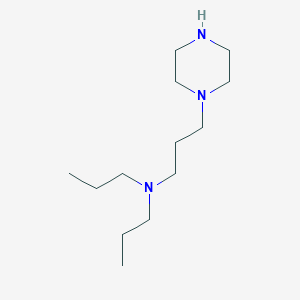


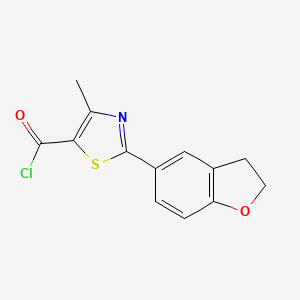

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)


